Bax inhibitor peptide P5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

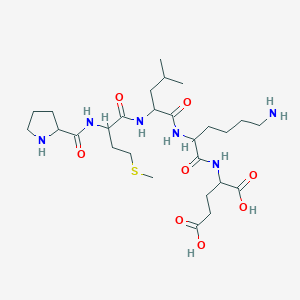

Bax inhibitor peptide P5 is a cell-permeable pentapeptide derived from the Bax-binding domain of Ku70. It is designed to inhibit the pro-apoptotic protein Bax, which plays a crucial role in mitochondria-dependent apoptosis. By preventing Bax from translocating to the mitochondria, this compound offers cytoprotection and has potential therapeutic applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bax inhibitor peptide P5 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Bax inhibitor peptide P5 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions. it can interact with other proteins and peptides through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA) for cleaving the peptide from the resin

Purification: High-performance liquid chromatography (HPLC)

Major Products Formed

The primary product formed is the this compound itself. During the synthesis, intermediate protected peptides are formed, which are eventually converted to the final deprotected peptide .

Scientific Research Applications

Bax inhibitor peptide P5 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study protein-protein interactions and the mechanisms of apoptosis.

Biology: Employed in cell culture studies to investigate the role of Bax in apoptosis and to protect cells from apoptotic stimuli.

Medicine: Potential therapeutic agent for diseases involving excessive apoptosis, such as neurodegenerative diseases and ischemic injuries.

Industry: Utilized in the development of apoptosis inhibitors and cytoprotective agents for various applications

Mechanism of Action

Bax inhibitor peptide P5 exerts its effects by binding to Bax and preventing its conformational change and translocation to the mitochondria. Bax is a pro-apoptotic member of the Bcl-2 protein family, and its activation leads to mitochondrial outer membrane permeabilization (MOMP) and the release of apoptogenic factors such as cytochrome c. By inhibiting Bax, this compound blocks the apoptotic signaling cascade, thereby protecting cells from apoptosis .

Comparison with Similar Compounds

Bax inhibitor peptide P5 is unique in its ability to specifically inhibit Bax-mediated apoptosis. Similar compounds include:

Bax inhibitor peptide V5: Another Bax-inhibiting peptide derived from the Bax-binding domain of Ku70, with similar cytoprotective properties.

Caspase inhibitors: Compounds like Z-VAD-FMK that inhibit caspases, the downstream effectors of apoptosis, but do not specifically target Bax.

Small molecule Bax inhibitors: Recently developed small molecules that inhibit Bax, but may have different mechanisms of action and specificity compared to this compound.

Properties

IUPAC Name |

2-[[6-amino-2-[[4-methyl-2-[[4-methylsulfanyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]pentanoyl]amino]hexanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O8S/c1-16(2)15-21(33-25(38)19(11-14-42-3)31-23(36)17-8-6-13-29-17)26(39)30-18(7-4-5-12-28)24(37)32-20(27(40)41)9-10-22(34)35/h16-21,29H,4-15,28H2,1-3H3,(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQGZEPUTWPXOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.